molecular formula C14H11N3O B14629363 1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- CAS No. 54893-19-5

1,2,3-Benzotriazine, 4-(4-methoxyphenyl)-

Cat. No.: B14629363
CAS No.: 54893-19-5
M. Wt: 237.26 g/mol
InChI Key: LRXRKLQFCJJJPR-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a triazine ring fused with a benzene ring and a methoxyphenyl group attached at the fourth position. Benzotriazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-aminoaryl)hydrazides. This process typically requires the presence of a catalyst, such as copper (I) iodide, and a ligand like pyrrole-2-carboxylic acid. The reaction is carried out under oxidative conditions, often using oxygen or other oxidizing agents .

Another approach involves the oxidation of hydrazones derived from o-azidophenyl ketones. This method includes thermal cyclization of the resulting o-azidophenyldiazoalkanes. Additionally, oxidative cyclization of hydrazones from o-aminophenyl ketones and oxidation of N-aminoquinazolin-2-ones are also viable methods .

Chemical Reactions Analysis

1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can form 2-oxides upon N-oxidation, which can be further hydrolyzed to yield 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide. This intermediate can be N-methylated using diazomethane .

The compound is also susceptible to nucleophilic addition reactions at the 3,4-bond. This high reactivity explains the formation of various derivatives and the failure of earlier synthesis attempts . Common reagents used in these reactions include oxidizing agents like oxygen and diazomethane, as well as nucleophiles such as aryllithium derivatives .

Scientific Research Applications

1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- has several scientific research applications. In medicinal chemistry, it has been investigated for its potential as an α-glucosidase inhibitor, which is a promising strategy for the treatment of diabetes mellitus. Novel sulfonamides based on this compound have shown good to excellent enzyme inhibition activity .

In materials science, 1,2,3-Benzotriazine derivatives, including 4-(4-methoxyphenyl)-, are used in the synthesis of stable benzotriazinyl radicals.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to form π-π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions contribute to its diverse biological activities, including enzyme inhibition and potential therapeutic effects .

Comparison with Similar Compounds

1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- can be compared with other benzotriazine derivatives, such as 1,2,4-benzotriazines and 1,2,3-benzotriazin-4(3H)-one. While all these compounds share a common triazine ring structure, their substituents and specific properties differ. For example, 1,2,4-benzotriazines are known for their biological activities and applications in supramolecular organic materials . On the other hand, 1,2,3-benzotriazin-4(3H)-one derivatives have been studied for their potential as α-glucosidase inhibitors .

Properties

CAS No.

54893-19-5

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,2,3-benzotriazine

InChI

InChI=1S/C14H11N3O/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-17-16-14/h2-9H,1H3

InChI Key

LRXRKLQFCJJJPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NC3=CC=CC=C32

Origin of Product

United States

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